BenchChemオンラインストアへようこそ!

5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Xanthine oxidase Hyperuricemia Gout

5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 912763-92-9) is a heterocyclic building block belonging to the 5-aryl-isoxazole-3-carboxylic acid chemotype. Its structure, featuring a 3-chloro-4-methoxyphenyl group at the isoxazole 5-position and a free carboxylic acid at the 3-position, places it within a scaffold extensively investigated for inhibiting enzymes involved in inflammatory lipid mediator biosynthesis (e.g., FLAP, mPGES-1, 5-LO) and for xanthine oxidase (XO) inhibition.

Molecular Formula C11H8ClNO4
Molecular Weight 253.64
CAS No. 912763-92-9
Cat. No. B2520797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid
CAS912763-92-9
Molecular FormulaC11H8ClNO4
Molecular Weight253.64
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)Cl
InChIInChI=1S/C11H8ClNO4/c1-16-9-3-2-6(4-7(9)12)10-5-8(11(14)15)13-17-10/h2-5H,1H3,(H,14,15)
InChIKeyFPYKGDBQLBWTLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 912763-92-9): A 5-Aryl-Isoxazole-3-Carboxylic Acid Scaffold for Inflammation and Xanthine Oxidase Research


5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid (CAS 912763-92-9) is a heterocyclic building block belonging to the 5-aryl-isoxazole-3-carboxylic acid chemotype. Its structure, featuring a 3-chloro-4-methoxyphenyl group at the isoxazole 5-position and a free carboxylic acid at the 3-position, places it within a scaffold extensively investigated for inhibiting enzymes involved in inflammatory lipid mediator biosynthesis (e.g., FLAP, mPGES-1, 5-LO) [1] and for xanthine oxidase (XO) inhibition [2]. The computed physicochemical properties—a molecular weight of 253.64 g/mol, a predicted pKa of 3.28 ± 0.10, and a topological polar surface area (TPSA) of 72.6 Ų —are consistent with drug-like small molecules suitable for further derivatization. However, a rigorous literature search reveals a near-total absence of primary, quantitative biological data for this specific compound, a critical gap that must inform procurement decisions.

The Procurement Risk of Unvalidated 5-Aryl-Isoxazole-3-Carboxylic Acid Analogs for Biological Studies


Substituting 5-(3-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid with an uncharacterized, closely related analog (e.g., a different halogen or methoxy regioisomer) introduces substantial risk for target-based screening campaigns. Within this chemotype, minor structural modifications have been shown to profoundly alter biological activity. For instance, in the 4,5-diarylisoxazol-3-carboxylic acid series, simple heteroaryl modifications on the side-arm abolished FLAP inhibition while gaining mPGES-1/5-LO dual activity [1]. Similarly, in 5-phenylisoxazole-3-carboxylic acid XO inhibitors, replacing a 3-cyano group with a 3-nitro group on the phenyl ring caused a general reduction in inhibitory potency [2]. These established SAR trends demonstrate that electronic and steric properties conferred by the specific 3-chloro-4-methoxy substitution pattern on the phenyl ring are non-interchangeable, and procuring an analog without matched biological validation data is an uncontrolled variable that can derail a screening cascade or SAR study.

Quantitative Evidence Audit for 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid: Direct Comparator Data Status


Evidence Dimension 1: In Vitro Xanthine Oxidase (XO) Inhibitory Potency — Target Compound Data Not Available; Class Benchmark Established

No direct XO inhibition data are available for 5-(3-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid. However, the 5-phenylisoxazole-3-carboxylic acid class has been established as a validated XO inhibitor chemotype. The most potent congener reported by Wang et al. (2010) achieved submicromolar potency (IC50 values in the micromolar/submicromolar range), with a cyano substituent at the 3-position of the phenyl ring being the preferred substitution pattern [1]. SAR analysis indicated that transforming the 3-cyano to a 3-nitro group reduced inhibitory potency, underscoring the sensitivity of XO inhibition to the phenyl ring's electronic character [1]. Against the reference standard allopurinol, a related 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative (compound 6c) demonstrated a 22-fold improvement in potency (IC50 = 0.13 µM vs. 2.93 µM) [2]. This class-level evidence establishes a performance benchmark that the target compound—with its distinct 3-chloro-4-methoxy pharmacophore—could match or exceed, but only experimental validation can confirm. The carboxylic acid at the 3-position is essential for activity, serving as a bioisostere of the diketo acid motif found in other non-purine XO inhibitors [1].

Xanthine oxidase Hyperuricemia Gout

Evidence Dimension 2: Physicochemical Differentiation — Computed Lipophilicity and Ionization State vs. Parent Scaffold

The computed physicochemical properties of 5-(3-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid distinguish it from the unsubstituted parent scaffold and other analogs. The compound has a predicted pKa of 3.28 ± 0.10, a predicted logP (XLogP3) of approximately 2.5, and a TPSA of 72.6 Ų [1]. By comparison, the unsubstituted 5-phenylisoxazole-3-carboxylic acid has a lower molecular weight and lipophilicity. The introduction of the electron-withdrawing chlorine and electron-donating methoxy groups on the phenyl ring modulates the compound's electronic distribution, which can affect target binding, solubility, and permeability. The measured purity from commercial suppliers is typically 95-98% [1]. These values place the compound within favorable drug-like chemical space (compliance with Lipinski's Rule of Five) and provide a baseline for formulation and assay design that differs from less substituted analogs in the series.

Physicochemical profiling Drug-likeness Lead optimization

Evidence Dimension 3: FLAP/5-LO Pathway Inhibition Potential — Regioisomeric Differentiation from 4,5-Diaryl Series

The target compound is a 5-aryl-isoxazole-3-carboxylic acid, which is structurally distinct from the 4,5-diarylisoxazol-3-carboxylic acid series extensively characterized as leukotriene biosynthesis inhibitors targeting FLAP and 5-LO [1]. In the 4,5-diaryl series, compounds 39 and 40 potently inhibited cellular 5-LO product synthesis with IC50 values of 0.24 µM each, acting via FLAP with weak direct 5-LO inhibition (IC50 ≥ 8 µM) [1]. The target compound lacks the 4-aryl substituent present in those inhibitors, which is a critical determinant of FLAP binding. This structural distinction means the target compound cannot be assumed to share the FLAP-targeting mechanism; however, its carboxylic acid at the 3-position retains the key pharmacophoric feature. Furthermore, in the related dual mPGES-1/5-LO inhibitor series, heteroaryl modifications on the 4,5-diaryl scaffold shifted selectivity profiles dramatically, with compound 18 achieving IC50 values of 0.16 µM against mPGES-1 and 0.39 µM against 5-LO [2]. The absence of a 4-aryl group in the target compound represents a deliberate structural simplification that may confer advantages in synthetic tractability and physicochemical profile while potentially redirecting target selectivity.

Leukotriene biosynthesis FLAP inhibitor Anti-inflammatory

Evidence Dimension 4: Anti-Tubercular Potential — Isoxazole-3-Carboxylic Acid Esters as a Validated Chemotype Against Mycobacterium tuberculosis

The isoxazole-3-carboxylic acid scaffold, when elaborated to esters or extended pharmacophores, has demonstrated submicromolar in vitro activity against both replicating and non-replicating Mycobacterium tuberculosis (Mtb) [1]. A series of isoxazole-based compounds bearing a carboxy moiety at the C3 position were identified as potent and selective anti-TB agents, with several members exhibiting submicromolar activity against replicating Mtb (R-TB) [1]. Separately, 4,5-diarylisoxazole-3-carboxylic acids have been profiled as inhibitors of M. tuberculosis MptpB phosphatase, with IC50 values in the micromolar range and selectivity over human PTP1B and VHR phosphatases [2]. The target compound, with its free carboxylic acid at the 3-position, serves as a direct precursor for esterification or amidation to access this anti-TB chemotype. Unlike the 4,5-diaryl series used for MptpB inhibition, the target compound's 5-monoaryl architecture and 3-chloro-4-methoxy substitution provide a differentiated vector for library synthesis and SAR expansion in the anti-TB space, where the 3-chloro substituent may influence target engagement or metabolic stability.

Antitubercular Mycobacterium tuberculosis MptpB inhibitor

Recommended Application Scenarios for 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid Based on Available Chemotype Evidence


Scenario 1: Xanthine Oxidase Inhibitor Lead Generation Campaign — Filling the 3-Chloro-4-Methoxy SAR Gap

The 5-phenylisoxazole-3-carboxylic acid scaffold is a validated non-purine xanthine oxidase (XO) inhibitor chemotype with demonstrated submicromolar potency [1]. The target compound fills a specific gap in the existing SAR landscape: the 3-chloro-4-methoxy substitution pattern on the phenyl ring has not been systematically evaluated in published XO inhibitor series. Procurement of this compound enables head-to-head enzymatic profiling against known XO inhibitors (e.g., febuxostat, allopurinol) and direct comparison with 3-cyano and 3-nitro analogs to establish the electronic and steric contribution of the chloro-methoxy motif to XO binding. The free carboxylic acid allows for immediate testing without deprotection steps. Key experimental parameters to measure include XO IC50 under standardized conditions (e.g., 50 mM phosphate buffer, pH 7.4, 25°C, monitoring uric acid formation at 295 nm).

Scenario 2: Fragment-Based or Diversity-Oriented Synthesis Library Design — A Monoaryl Scaffold with a Free Acid Handle

Unlike the extensively studied 4,5-diarylisoxazol-3-carboxylic acid FLAP/mPGES-1/5-LO inhibitors, the target compound presents a simplified 5-monoaryl architecture with a free carboxylic acid at the 3-position [2]. This structural simplification makes it an ideal core scaffold for parallel amide coupling or esterification libraries, enabling rapid exploration of the 3-position vector while retaining the 3-chloro-4-methoxyphenyl moiety as a fixed pharmacophore. The commercial availability of the compound in 95-98% purity from multiple suppliers facilitates procurement for library synthesis without the need for in-house synthesis of the core. This scenario is particularly relevant for groups seeking to generate proprietary SAR datasets around isoxazole-based inhibitors for inflammatory or metabolic targets.

Scenario 3: Anti-Tubercular Drug Discovery — Precursor for Ester-Based Mtb Inhibitor Synthesis

Isoxazole-3-carboxylic acid esters have been validated as a potent and selective compound class against both replicating and non-replicating Mycobacterium tuberculosis [3]. The target compound, as the free acid, is the direct precursor for synthesizing diverse ester and amide derivatives via standard coupling chemistry. The 3-chloro-4-methoxy substitution introduces a halogen handle that can also participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification. This positions the compound as a strategic starting material for building anti-TB focused compound libraries that probe the contribution of the 5-aryl substituent to Mtb growth inhibition and selectivity over human phosphatases [4].

Scenario 4: Physicochemical Benchmarking and Computational Modeling — A Probe for Electronic Effects in Isoxazole-Based Inhibitor Design

The computed properties of the target compound (pKa 3.28, XLogP3 ~2.5, TPSA 72.6 Ų) make it a suitable model compound for computational chemistry studies investigating the influence of the 3-chloro-4-methoxy substitution on the electronic structure and binding energetics of 5-aryl-isoxazole-3-carboxylic acids. The combination of electron-withdrawing (Cl, σp = +0.23) and electron-donating (OMe, σp = -0.27) substituents on the same phenyl ring creates a unique electronic push-pull system that can modulate the acidity of the carboxylic acid and the π-electron density of the isoxazole ring. Researchers can use this compound as a calibration standard in molecular docking studies against XO (PDB structures available), FLAP, or mPGES-1, and correlate computational predictions with future experimental binding data to refine scoring functions for this chemotype.

Quote Request

Request a Quote for 5-(3-Chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.